molecular formula C10H6ClNO2 B2580970 8-Chloroisoquinoline-4-carboxylic acid CAS No. 1824065-62-4

8-Chloroisoquinoline-4-carboxylic acid

Cat. No.: B2580970
CAS No.: 1824065-62-4
M. Wt: 207.61
InChI Key: LBEGXYDMCQMRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloroisoquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H6ClNO2. It belongs to the class of isoquinolines, which are fused ring compounds consisting of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 4th position of the isoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method provides a facile and efficient route to obtain quinoline-4-carboxylic acids.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as metal catalysts or catalyst-free processes in water, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 8-chloroisoquinoline-4-methanol.

    Substitution: 8-substituted isoquinoline-4-carboxylic acids.

Scientific Research Applications

8-Chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Quinoline-4-carboxylic acid
  • 8-Bromoisoquinoline-4-carboxylic acid
  • 8-Methylisoquinoline-4-carboxylic acid

Comparison: 8-Chloroisoquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

8-chloroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEGXYDMCQMRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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